N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide
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Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with appropriate reagents to form the desired product. One common method involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol . This reaction yields this compound as a light yellow precipitate, which can be purified by filtration and washing with ethanol.
Chemical Reactions Analysis
N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetic acid, ethanol, and manganese dioxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-arylthiosemicarbazides in the presence of acetic acid yields 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides .
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various carbazole-based polymers and oligomers . These polymers have excellent electrical and electrochemical properties, making them suitable for use in optoelectronic devices, such as light-emitting diodes (LEDs) and organic solar cells . In biology and medicine, carbazole derivatives have been studied for their potential anticancer, antibacterial, and antifungal activities . Additionally, this compound has applications in the development of biosensors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. Carbazole derivatives are known to interact with cellular tumor antigen p53, which plays a crucial role in regulating cell cycle and apoptosis . By binding to p53, this compound can modulate its activity, leading to various biological effects, including anticancer activity.
Comparison with Similar Compounds
N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide can be compared with other carbazole derivatives, such as poly(2,7-carbazole) and poly(3,6-carbazole) . These compounds share similar optoelectronic properties but differ in their bandgap energies and conjugation lengths. Poly(2,7-carbazole) exhibits a more extended conjugation length and lower bandgap energy compared to poly(3,6-carbazole), making it more suitable for certain optoelectronic applications . Other similar compounds include 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine and 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines .
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-2-27-21-6-4-3-5-17(21)18-14-16(8-10-22(18)27)26-23(28)15-7-9-19-20(13-15)25-12-11-24-19/h3-14H,2H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFXEZXHSGXELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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